molecular formula C21H13Cl2NO B11629243 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone

Cat. No.: B11629243
M. Wt: 366.2 g/mol
InChI Key: GSUGHOZRVFJLOF-UHFFFAOYSA-N
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Description

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a seven-membered nitrogen-containing ring fused with two benzene rings and a methanone group attached to a dichlorophenyl moiety. It is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5H-dibenzo[b,f]azepine with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is unique due to its specific combination of structural features, which confer distinct chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C21H13Cl2NO

Molecular Weight

366.2 g/mol

IUPAC Name

benzo[b][1]benzazepin-11-yl-(3,5-dichlorophenyl)methanone

InChI

InChI=1S/C21H13Cl2NO/c22-17-11-16(12-18(23)13-17)21(25)24-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)24/h1-13H

InChI Key

GSUGHOZRVFJLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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